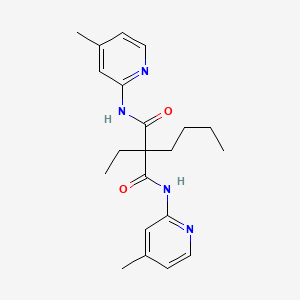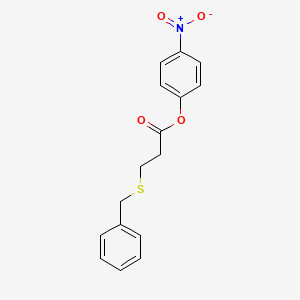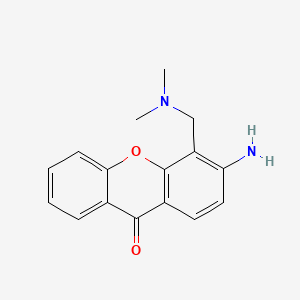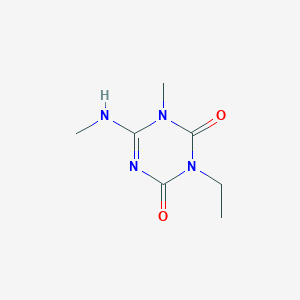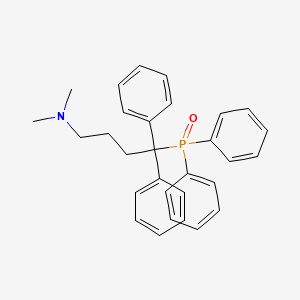
Phosphine oxide, diphenyl((alpha-phenyl-alpha-(3-dimethylamino)propyl)benzyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, diphenyl((alpha-phenyl-alpha-(3-dimethylamino)propyl)benzyl)-, hydrochloride is a chemical compound with the formula C30H32NOP. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, diphenyl((alpha-phenyl-alpha-(3-dimethylamino)propyl)benzyl)-, hydrochloride involves multiple steps, including the reaction of diphenylphosphine oxide with alpha-phenyl-alpha-(3-dimethylamino)propylbenzyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced equipment and technology are employed to optimize yield and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine oxide, diphenyl((alpha-phenyl-alpha-(3-dimethylamino)propyl)benzyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxide derivatives, while reduction can produce phosphine compounds .
Aplicaciones Científicas De Investigación
Phosphine oxide, diphenyl((alpha-phenyl-alpha-(3-dimethylamino)propyl)benzyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical studies to understand molecular interactions.
Medicine: Investigated for potential therapeutic uses due to its unique properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphine oxide, diphenyl((alpha-phenyl-alpha-(3-dimethylamino)propyl)benzyl)-, hydrochloride involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphine oxide, diphenyl((alpha-phenyl-alpha-((2-dimethylamino)ethyl))benzyl)-, hydrochloride
- 3-diphenylphosphoryl-N,N-dimethyl-3,3-diphenylpropan-1-amine;hydrochloride
Uniqueness
Phosphine oxide, diphenyl((alpha-phenyl-alpha-(3-dimethylamino)propyl)benzyl)-, hydrochloride stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows for diverse chemical reactions and applications, making it a valuable compound in various fields .
Propiedades
Número CAS |
51713-31-6 |
|---|---|
Fórmula molecular |
C30H32NOP |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
4-diphenylphosphoryl-N,N-dimethyl-4,4-diphenylbutan-1-amine |
InChI |
InChI=1S/C30H32NOP/c1-31(2)25-15-24-30(26-16-7-3-8-17-26,27-18-9-4-10-19-27)33(32,28-20-11-5-12-21-28)29-22-13-6-14-23-29/h3-14,16-23H,15,24-25H2,1-2H3 |
Clave InChI |
YSDJZUSXOAPETJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



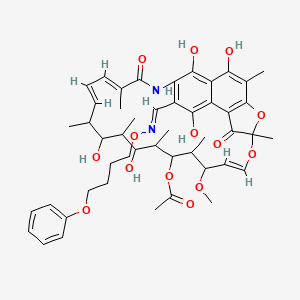

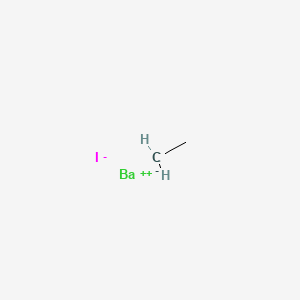
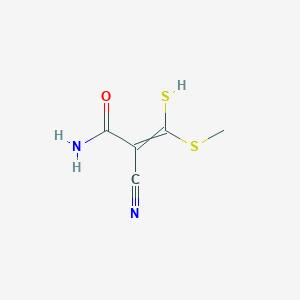
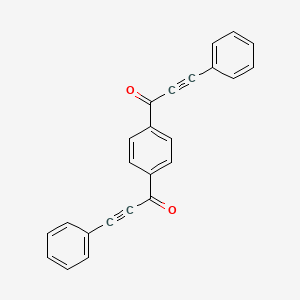
![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
![methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14661760.png)
![2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14661765.png)

